

# Function of Sialyl Lewis a in cell-cell adhesion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sialyl Lewis a*

Cat. No.: *B1300169*

[Get Quote](#)

An In-depth Technical Guide on the Function of **Sialyl Lewis a** in Cell-Cell Adhesion

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Sialyl Lewis a** (sLea), a tetrasaccharide carbohydrate antigen, is a critical mediator of cell-cell adhesion, particularly in pathological contexts such as cancer metastasis. As a specific ligand for selectins, primarily E-selectin expressed on vascular endothelium, sLea facilitates the initial tethering and rolling of cancer cells in the bloodstream, a crucial step in the metastatic cascade. This guide provides a comprehensive overview of the molecular function of sLea, its biosynthesis, its role in signaling, and the experimental methodologies used to investigate its function.

## Molecular Structure and Biosynthesis of Sialyl Lewis a

**Sialyl Lewis a** is a tetrasaccharide epitope with the structure  $\text{Sia}\alpha 2,3\text{Gal}\beta 1,3[\text{Fuc}\alpha 1,4]\text{GlcNAc}$ .  
[1] It is classified as a type 1 chain Lewis antigen. Its biosynthesis involves the sequential action of specific glycosyltransferases. The expression of sLea is often upregulated in neoplastic tissues, particularly in adenocarcinomas of the gastrointestinal tract, such as the colon, pancreas, and stomach.[2]

The biosynthetic pathway is dependent on the expression and activity of key enzymes:

- $\beta$ -galactoside  $\alpha$ -2,3-sialyltransferases (e.g., ST3GAL1, -3, -4): These enzymes add sialic acid to a galactose residue.
- $\alpha$ -1,4-fucosyltransferase (FUT3): This enzyme adds a fucose residue to the GlcNAc sugar. The expression of FUT3 is crucial, and its absence in certain individuals (Lewis-negative phenotype, ~5-10% of the population) prevents the synthesis of sLea.[3]

Upregulation of these glycosyltransferases, often driven by oncogenic signaling pathways, leads to the aberrant expression of sLea on the surface of cancer cells, presented on both glycoproteins (like mucins) and glycolipids.[1][2][4]



[Click to download full resolution via product page](#)

Biosynthesis pathway of **Sialyl Lewis a**.

## Role of Sialyl Lewis a in Cell-Cell Adhesion

The primary function of sLea in cell adhesion is to act as a ligand for selectins, a family of C-type lectins.

- E-selectin: The most significant interaction is with E-selectin, which is expressed on the surface of cytokine-activated endothelial cells lining blood vessels.[2][5] This binding is calcium-dependent and mediates the initial, low-affinity adhesion of circulating tumor cells to

the vessel wall.<sup>[6]</sup> This process is a critical initiating step for the extravasation of cancer cells from the bloodstream into distant tissues, thereby promoting metastasis.<sup>[1][7]</sup>

- P-selectin and L-selectin: While primarily recognized by E-selectin, sLea can also be bound by L-selectin and P-selectin, although the specificity and affinity may differ.<sup>[8]</sup>

The adhesion of cancer cells expressing sLea to the endothelium is not a static process. It is characterized by a "rolling" phenomenon under the shear stress of blood flow, which allows the cancer cells to slow down and establish firmer adhesions through other molecules like integrins.<sup>[1]</sup> The expression of sLea is a hallmark of many malignant phenotypes and is often associated with poor prognosis.<sup>[2]</sup>

sLe a-Mediated Cancer Cell Adhesion to Endothelium



[Click to download full resolution via product page](#)

sLe<sup>a</sup> on cancer cells binds E-selectin on endothelium.

## Sialyl Lewis a in Signal Transduction

Beyond its role as a simple adhesion molecule, the interaction between sLea and its receptors can initiate intracellular signaling cascades ("outside-in" signaling). This can lead to increased

cell growth, survival, and malignancy.[1] For example, the engagement of selectin ligands on the cell surface can activate pathways such as:

- c-Met pathway
- MAPK (Mitogen-Activated Protein Kinase) pathway
- PI3K/Akt (Phosphoinositide 3-Kinase/Akt) pathway

Conversely, "inside-out" signaling, where activated oncogenes like c-myc stimulate the glycosyltransferases responsible for sLea synthesis, results in increased surface expression of the antigen, creating a feedback loop that promotes the malignant phenotype.[1]



[Click to download full resolution via product page](#)

Signaling pathways associated with sLea<sup>a</sup> interaction.

## Quantitative Data on sLea-Mediated Adhesion

The following tables summarize quantitative findings from studies investigating sLea function.

Table 1: Inhibition of Cancer Cell Adhesion and Transmigration

| Cell Line                     | Treatment                           | Target Molecule | Effect                                              | Significance | Reference |
|-------------------------------|-------------------------------------|-----------------|-----------------------------------------------------|--------------|-----------|
| KKU-M213 (Cholangiocarcinoma) | Anti-sLea Monoclonal Antibody       | Sialyl Lewis a  | Significant inhibition of adhesion & transmigration | p<0.01       | [7]       |
| KKU-M213 (Cholangiocarcinoma) | Anti-E-selectin Monoclonal Antibody | E-selectin      | Significant inhibition of adhesion & transmigration | p<0.05       | [7]       |

| KKU-M213 (Cholangiocarcinoma) | Benzyl- $\alpha$ GalNAc (Glycosylation inhibitor) | Glycosylation (reduces sLea) | Reduced adhesion and transmigration | - | [7] |

Table 2: Binding Affinities and Kinetics

| Interacting Molecules                  | Method                    | Parameter | Value          | Notes                                                                                                       | Reference |
|----------------------------------------|---------------------------|-----------|----------------|-------------------------------------------------------------------------------------------------------------|-----------|
| sLex analogue (TBC1269) vs. P-selectin | Surface Plasmon Resonance | KD        | ~111.4 $\mu$ M | sLex is a structural isomer of sLea. This provides an estimate for the affinity range of such interactions. | [9][10]   |

| HepG2 cells vs. immobilized E-selectin | Scatchard Analysis | Affinity Constant (Ka) |  $4 \times 10^{14}$  M-1 | This reflects the avidity of multivalent cell binding, not single-molecule affinity. |[\[11\]](#) |

## Experimental Protocols

Investigating the role of sLea in cell adhesion requires specialized in vitro assays that simulate physiological conditions.

### Cancer Cell Adhesion Assay to Endothelial Monolayers

This assay quantifies the binding of cancer cells to a layer of endothelial cells, mimicking the initial step of metastasis.

Protocol:

- Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.[\[11\]](#)
- Endothelial Activation: Stimulate the HUVEC monolayer with a cytokine such as Interleukin-1 $\beta$  (IL-1 $\beta$ , e.g., 10 U/ml) or TNF- $\alpha$  for 4-6 hours to induce the expression of E-selectin.[\[11\]](#)
- Cancer Cell Preparation: Culture sLea-expressing cancer cells (e.g., Colo-205, KKU-M213). Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
- Inhibition (Optional): Pre-incubate the cancer cells with an anti-sLea blocking antibody or the HUVEC monolayer with an anti-E-selectin blocking antibody for 30-60 minutes.
- Co-incubation: Add a suspension of labeled cancer cells to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.
- Washing: Gently wash the wells with buffer (e.g., PBS) to remove non-adherent cancer cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Adhesion is expressed as the percentage of added cells that remain bound. Unspecific binding is determined in the presence of chelating agents like EDTA, as selectin binding is calcium-dependent.[\[11\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA19-9 as a therapeutic target in pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holistic Understanding of the Role of Carbohydrate Antigen 19-9 in Pancreatic Cancer Screening, Early Diagnosis, and Prognosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Function of Sialyl Lewis a in cell-cell adhesion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300169#function-of-sialyl-lewis-a-in-cell-cell-adhesion>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)